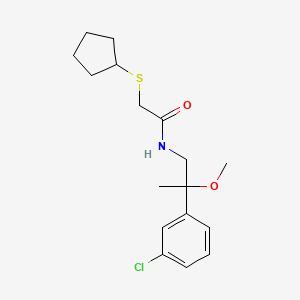
alpha-(Trifluoromethyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Trifluoromethyl)phenylalanine is a fluorinated amino acid derivative that has garnered significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct trifluoromethylation of phenylalanine using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of alpha-(Trifluoromethyl)phenylalanine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Trifluoromethyl)phenylalanine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted phenylalanine derivatives .
Applications De Recherche Scientifique
Alpha-(Trifluoromethyl)phenylalanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-(Trifluoromethyl)phenylalanine involves its incorporation into biological molecules, where the trifluoromethyl group influences the molecule’s properties. The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of the molecule, making it a valuable tool in drug design and development . The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to altered biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha-(Fluoromethyl)phenylalanine
- Beta-(Trifluoromethyl)phenylalanine
- Alpha-(Difluoromethyl)phenylalanine
Uniqueness
Alpha-(Trifluoromethyl)phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to other fluorinated phenylalanine derivatives. This uniqueness is reflected in its enhanced metabolic stability, lipophilicity, and bioavailability, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
129939-31-7 |
|---|---|
Formule moléculaire |
C10H10F3NO2 |
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
(2S)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m0/s1 |
Clé InChI |
RDQOEQUFZYLLRT-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@](C(=O)O)(C(F)(F)F)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)

![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)



![(2E)-2-cyano-N-ethyl-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B14134615.png)
![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)





![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)
